Cas no 96644-05-2 (3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one)

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one structure
96644-05-2 structure
Nome do Produto:3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
N.o CAS:96644-05-2
MF:C15H9BrO3
MW:317.134163618088
MDL:MFCD01235529
CID:751358
PubChem ID:5398367

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Propriedades químicas e físicas

Nomes e Identificadores

    • 4H-1-Benzopyran-4-one, 3-(4-bromophenyl)-7-hydroxy-
    • 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one(SALTDATA: FREE)
    • 3-(4-bromophenyl)-7-hydroxychromen-4-one
    • 4'-bromo-7-hydroxylisoflavone
    • 7-hydroxy-4'-bromoisoflavone
    • 3-(4-Bromophenyl)-7-hydroxy-4H-1-benzopyran-4-one (ACI)
    • SR-01000417044
    • 3-(4-bromophenyl)-7-hydroxy-chromen-4-one
    • MFCD01235529
    • NGCRKXKWFTUSKG-UHFFFAOYSA-N
    • AS-42777
    • DTXSID70419862
    • EU-0036551
    • AKOS BBS-00006060
    • CS-0268094
    • 96644-05-2
    • WDA64405
    • IDI1_008641
    • SR-01000417044-1
    • Z57604386
    • F0196-0669
    • HMS1413D04
    • IFLab1_000422
    • VU0088448-2
    • AKOS000270915
    • SY237384
    • DS-013830
    • BBL034809
    • 3-(4-bromo-phenyl)-7-hydroxy-chromen-4-one
    • STK888283
    • SCHEMBL2549643
    • 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
    • MDL: MFCD01235529
    • Inchi: 1S/C15H9BrO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H
    • Chave InChI: NGCRKXKWFTUSKG-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(=CC=2)O)OC=C1C1C=CC(Br)=CC=1

Propriedades Computadas

  • Massa Exacta: 315.97400
  • Massa monoisotópica: 315.97351g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 385
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 46.5Ų
  • XLogP3: 3.5

Propriedades Experimentais

  • PSA: 50.44000
  • LogP: 3.92810

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Informações de segurança

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Dados aduaneiros

  • CÓDIGO SH:2914700090
  • Dados aduaneiros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y16235-250mg
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 95%
250mg
¥842.0 2024-07-18
Life Chemicals
F0196-0669-1mg
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0196-0669-20μmol
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0196-0669-25mg
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0196-0669-30mg
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 90%+
30mg
$119.0 2023-05-17
TRC
B699886-1mg
3-(4-Bromophenyl)-7-hydroxy-4H-1-benzopyran-4-one
96644-05-2
1mg
$ 190.00 2023-04-18
Alichem
A019125192-1g
3-(4-Bromophenyl)-7-hydroxy-4h-chromen-4-one
96644-05-2 95%
1g
$347.00 2023-08-31
Life Chemicals
F0196-0669-4mg
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 90%+
4mg
$66.0 2023-05-17
eNovation Chemicals LLC
Y1190846-1g
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 95%
1g
$385 2024-07-20
Life Chemicals
F0196-0669-5mg
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 90%+
5mg
$69.0 2023-05-17

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Método de produção

Método de produção 1

Condições de reacção
Referência
Synthetic analogs of natural isoflavones
Khilya, V. P.; Luk'yanchikov, M. S.; Kazakov, A. L.; Gorbulenko, N. V., Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1984, 50(12), 1301-6

Método de produção 2

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ,  Methanesulfonyl chloride Solvents: Dimethylformamide ;  1 h, 50 - 55 °C; 1.5 h, 75 - 80 °C
Referência
Synthesis, anisotropic behavior and structural changes in some para-substituted isoflavones: 4'-substituted-7-(4''-decyloxybenzoyloxy)-4H-1-benzopyran-4-ones
Yeap, Guan-Yeow; Yam, Wan-Sinn; Chang, Wen-Sheng; Gorecka, Ewa; Takeuchi, Daisuke; et al, Phase Transitions, 2011, 84(3), 256-268

Método de produção 3

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ;  55 °C
1.2 Reagents: Methanesulfonyl chloride ;  1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ;  cooled
Referência
Synthesis and structural study on heterocyclic compounds 7-decanoyloxy-3-(4'-substituted phenyl)-4H-1-benzopyran-4-ones: Crystal structure of 7-decanoyloxy-3-(4'-methylphenyl)-4H-1-benzopyran-4-one
Yeap, Guan-Yeow; Yam, Wan-Sinn; Dominiak, Paulina; Ito, Masato M., Journal of Molecular Structure, 2010, 967(1-3), 25-33

Método de produção 4

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ;  90 min, rt → 85 °C; 85 °C → 10 °C
1.2 Reagents: Phosphorus oxychloride ;  rt; 18 h, reflux
Referência
"One pot" synthesis of isoflavone
Li, Jie, Jiangsu Huagong, 2007, 35(2), 38-39

Método de produção 5

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Morpholine Solvents: Isopropanol ;  7 h, 80 °C
1.3 Solvents: Methanol ;  30 min, 50 °C
Referência
Compounds useful for the inhibition of mitochondrial aldehyde dehydrogenase (ALDH-2) and modulating alcohol consumption, dependence and abuse
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: (T-4)-Tribromo[1,1′-oxybis[ethane]]boron ;  4 h, 85 °C; 85 °C → 0 °C
1.2 Reagents: Phosphorus pentachloride Solvents: Dimethylformamide ;  10 min, 0 °C; 30 min, 25 °C; 30 min, 55 °C; 30 min, 25 °C; 3 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  reflux
Referência
Synthesis of diaminobutoxy-substituted isoflavonoids and derivatives as mitochondrial complex I inhibitors for cancer treatment
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ;  rt → 110 °C; 110 °C → rt
1.2 Solvents: Dimethylformamide ;  20 min, rt
1.3 Reagents: Boron trifluoride etherate ;  40 min, rt; rt → 50 °C
1.4 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ;  20 min, 50 °C; 2 h, 50 °C → 110 °C
Referência
Antiinflammatory isoflavones and analogues
, United States, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Triethyl orthoformate Catalysts: Piperidine Solvents: Pyridine
Referência
Chemistry of isoflavone heteroanalogs. 10. Synthesis of pyrimidines by recyclization of isoflavones and their heteroanalogs
Khilya, V. P.; Kornilov, M. Yu.; Gorbulenko, N. V.; Golubushina, G. M.; Kovtun, E. N.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1985, (11), 1542-50

Método de produção 9

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ;  55 °C
1.2 Reagents: Methanesulfonyl chloride ;  1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ;  cooled
Referência
Synthesis, thermal stabilities, and anisotropic properties of some new isoflavone-based esters 7-decanoyloxy-3-(4'-substitutedphenyl)-4H-1-benzopyran-4-ones
Yeap, Guan-Yeow; Yam, Wan-Sinn; Takeuchi, Daisuke; Osakada, Kohtaro; Gorecka, Ewa; et al, Liquid Crystals, 2008, 35(3), 315-323

Método de produção 10

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ;  2 h, rt → 110 °C; 110 °C → rt
1.2 Solvents: Dimethylformamide ;  10 min, rt; 3 - 5 h, rt → 110 °C
Referência
Development of 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) from natural isoflavones, a new class of fluorescent scaffolds for biological imaging
Miao, Jianzhuang; Cui, Huaqing; Jin, Jing; Lai, Fangfang; Wen, Hui; et al, Chemical Communications (Cambridge, 2015, 51(5), 881-884

Método de produção 11

Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Dimethylformamide ;  90 min, rt → 85 °C; 30 min, 90 °C
1.2 Reagents: Phosphorus pentachloride ;  20 h, 60 °C; 1 h, rt
Referência
Preparation of 3,4-diarylpyrazoles as inhibitors of heat shock protein 90 (HSP90) and their use in the therapy of cancer
, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção
Referência
Anti-viral compounds that activate the RIG-I pathway and innate immunity
, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Dimethylformamide ;  1 h, 55 °C; 24 h, 80 °C
Referência
Synthesis of structurally diverse biflavonoids
Sum, Tze Jing; Sum, Tze Han; Galloway, Warren R. J. D.; Twigg, David G.; Ciardiello, Joe J.; et al, Tetrahedron, 2018, 74(38), 5089-5101

Método de produção 14

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ;  4 h, 70 - 75 °C
1.2 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ;  1.5 h, 75 - 80 °C
Referência
New para-substituted non-symmetric isoflavones for their fast photo-switching ability: Synthesis and their liquid crystal characterization
Yuvaraj, A. R.; Yam, Wan Sinn; Chan, Tze Nee; Goh, Yit Peng; Hegde, Gurumurthy, Spectrochimica Acta, 2015, (2015), 1115-1122

Método de produção 15

Condições de reacção
1.1 Reagents: Pyridine ,  Piperidine Solvents: Pyridine ,  Triethyl orthoformate
Referência
Synthesis of analogs of natural isoflavones via 2,4-dihydroxydeoxybenzoins
Luk'yanchikov, M. S.; Khilya, V. P.; Kazakov, A. A., Khimiya Prirodnykh Soedinenii, 1985, (6), 781-4

Método de produção 16

Condições de reacção
1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ;  rt; rt → 50 °C
1.2 Solvents: Dimethylformamide ;  50 °C; 1 h, 50 °C → 100 °C
Referência
Novel Daidzein Analogs and Their in Vitro Anti-Influenza Activities
Chung, Shu-Ting; Huang, Yi-Ting; Hsiung, Hsin-Yi; Huang, Wen-Hsin; Yao, Chen-Wen; et al, Chemistry & Biodiversity, 2015, 12(4), 685-696

Método de produção 17

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ;  5 h, 80 °C
1.2 Reagents: Morpholine Solvents: Isopropanol ;  7 h, 80 °C
Referência
Synthesis of daidzin analogues as potential agents for alcohol abuse
Gao, Guang-Yao; Li, Dian-Jun; Keung, Wing Ming, Bioorganic & Medicinal Chemistry, 2003, 11(18), 4069-4081

Método de produção 18

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ,  Methanesulfonyl chloride Solvents: Dimethylformamide
Referência
Studies on synthesis and antitumor activities of soybean isoflavones and their derivatives
Liu, Peng; Chang, Junbio; Chen, Rongfeng; Xie, Jingxi; Wang, Qiang, Yaoxue Xuebao, 2000, 35(8), 583-586

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Raw materials

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:96644-05-2)3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
A1035344
Pureza:99%
Quantidade:1g
Preço ($):340.0